5-Amino-3-(2-thienyl)pyrazole
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5-Amino-3-(2-thienyl)pyrazole is the respiratory system . .
Mode of Action
It’s known that 5-amino-pyrazoles are potent reagents in organic and medicinal synthesis , suggesting that they may interact with various biological targets
Biochemical Pathways
5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of diverse organic molecules , indicating that they may influence a variety of biochemical pathways.
Result of Action
Given its potential impact on the respiratory system , it may have effects at the cellular level in respiratory tissues
Biochemical Analysis
Cellular Effects
It is known that the compound can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and can undergo degradation over time .
Dosage Effects in Animal Models
It is known that the compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-guanidinoethylmercaptosuccinic acid typically involves the reaction of ethyl mercaptosuccinate with guanidine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction . The product is then purified through recrystallization or chromatography to achieve high purity levels .
Industrial Production Methods
Industrial production of DL-guanidinoethylmercaptosuccinic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems enhances the efficiency and yield of the production process . Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-guanidinoethylmercaptosuccinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the guanidine or mercapto groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
DL-guanidinoethylmercaptosuccinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
DL-guanidinoethylmercaptosuccinic acid is unique due to its high specificity and potency as an inhibitor of enkephalin convertase . Similar compounds include:
DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid: Another potent inhibitor with similar applications.
Thia fatty acids: Compounds with sulfur atoms in their structure, sharing some chemical properties with DL-guanidinoethylmercaptosuccinic acid.
In comparison, DL-guanidinoethylmercaptosuccinic acid stands out for its higher affinity and specificity towards carboxypeptidase B-like enzymes .
Properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSOLYKLZBJHFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335160 | |
Record name | 5-Amino-3-(2-thienyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96799-03-0 | |
Record name | 5-Amino-3-(2-thienyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(thiophen-2-yl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 5-Amino-3-(2-thienyl)pyrazole in environmental remediation?
A1: Research indicates that this compound exhibits promise in the field of environmental remediation, specifically for the removal of heavy metals from aqueous solutions. One study investigated the use of carboxylated multiwalled carbon nanotubes (c-MWCNTs) modified with this compound (termed p-MWCNTs) for the adsorption of cadmium ions (Cd2+) and arsenic ions (As3+). [] The study found that the modification of the carbon nanotubes with this compound significantly enhanced their adsorption capacity for these heavy metal ions. This suggests that this compound could potentially be incorporated into materials designed for water treatment and heavy metal removal applications.
Q2: How does this compound interact with biological systems, particularly enzymes?
A2: this compound has been investigated for its interactions with specific enzymes, offering insights into its potential biological activity. One study focused on the crystal structure of TrmD, a tRNA-(N1G37) methyltransferase found in Mycobacterium abscessus, in complex with this compound. [] While the abstract doesn't provide detailed information about the interaction mechanism, the formation of a complex between this compound and TrmD suggests potential inhibitory activity against this enzyme. This finding could be valuable for further research exploring the compound's potential as a lead compound for developing new antibacterial agents, particularly against Mycobacterium abscessus.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.